1-methyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
1-methyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The unique structure of this compound allows it to interact with biological targets, making it a promising candidate for drug development and other scientific research.
Mechanism of Action
Target of Action
Pyridopyrimidine derivatives, which share a similar structure, have shown therapeutic interest and have been used on several therapeutic targets .
Mode of Action
It’s worth noting that molecules in this class are connected by n–h…o and n–h…n hydrogen bonds between amine and amide, and amide and pyrimidine atoms .
Biochemical Pathways
It’s known that pyridopyrimidine derivatives have been studied for their potential in the development of new therapies .
Pharmacokinetics
It’s worth noting that all potent compounds from a similar series have a clogp value less than 4 and molecular weight less than 400, which are factors that can influence bioavailability .
Result of Action
It’s known that similar compounds have displayed in vitro activity against the gfp reporter strain of mycobacterium tuberculosis .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the ph of the reaction medium and the presence of electron-withdrawing groups .
Preparation Methods
The synthesis of 1-methyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylbutylamine with 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine under appropriate reaction conditions. The reaction typically requires the use of a suitable solvent, such as ethanol or methanol, and may be catalyzed by an acid or base to facilitate the formation of the desired product .
In industrial production, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
1-methyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles, such as halides or amines, under appropriate conditions.
Scientific Research Applications
1-methyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anticancer, antiviral, or anti-inflammatory agent.
Comparison with Similar Compounds
1-methyl-N-(3-methylbutyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as pyrido[2,3-d]pyrimidines and pyrimido[4,5-d]pyrimidines. These compounds share structural similarities but differ in their specific chemical properties and biological activities .
Pyrido[2,3-d]pyrimidines: These compounds have a similar heterocyclic structure but differ in the position of the nitrogen atoms within the ring.
Pyrimido[4,5-d]pyrimidines: These compounds also share a similar core structure but have different substituents and functional groups.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with a distinct set of biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-methyl-N-(3-methylbutyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5/c1-8(2)4-5-12-10-9-6-15-16(3)11(9)14-7-13-10/h6-8H,4-5H2,1-3H3,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWYLCOLZYFIRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=C2C=NN(C2=NC=N1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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